![molecular formula C19H23ClN6O2 B2389452 (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide CAS No. 2035006-72-3](/img/structure/B2389452.png)
(E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chlorophenyl group,
- A morpholino moiety,
- A triazin backbone.
This unique combination suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Evaluation
A study evaluated the cytotoxic effects of synthesized acrylamide derivatives against several human cancer types using the MTT assay. The results indicated that compounds similar to this compound exhibited:
- IC50 values ranging from 10 to 30 µM against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells.
- Induction of apoptosis was confirmed through annexin V/PI staining, showing increased apoptotic cells compared to controls .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts.
Cholinesterase Inhibition
Research has shown that compounds with similar morpholino structures can inhibit cholinesterase enzymes effectively:
- A related compound demonstrated an IC50 of 46.42 µM against butyrylcholinesterase (BChE), indicating strong inhibitory activity .
This suggests that this compound may also exhibit similar properties.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. Compounds with similar chemical frameworks have shown moderate to significant antibacterial and antifungal activities.
Comparative Study: Antimicrobial Effects
A comparative analysis of various synthesized compounds indicated:
- Effective inhibition against Gram-positive and Gram-negative bacteria.
- Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, showing zones of inhibition ranging from 12 mm to 20 mm .
Data Summary Table
Activity Type | Observed Effects | IC50 Values/Zone of Inhibition |
---|---|---|
Anticancer | Cytotoxicity in HCT-116, MCF-7 | 10 - 30 µM |
Enzyme Inhibition | Cholinesterase inhibition | BChE: 46.42 µM |
Antimicrobial | Inhibition against bacteria | Zones: 12 mm - 20 mm |
科学研究应用
The compound (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This detailed article explores its potential applications, synthesizing findings from diverse sources.
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, studies on related triazine derivatives have shown effectiveness against various cancer cell lines. The National Cancer Institute has protocols for evaluating new compounds, which could be applicable for testing This compound for its potential as an anticancer agent. Preliminary assessments could include:
- In vitro cytotoxicity assays : Evaluating the compound's effectiveness against human tumor cell lines.
- Mechanism of action studies : Investigating how the compound induces apoptosis or inhibits tumor growth.
Enzyme Inhibition Studies
The compound's structural features suggest potential as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, the morpholino group may enhance selectivity towards certain targets, making it a candidate for further investigation as an enzyme inhibitor.
Neuropharmacological Applications
Given the presence of the dimethylamino group, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to mood disorders or neurodegenerative diseases. Future research could explore:
- Behavioral assays : Assessing the compound's impact on animal models of depression or anxiety.
- Binding affinity studies : Investigating interactions with neurotransmitter receptors.
Table 1: Comparison of Related Compounds
Compound Name | Structure | Biological Activity | Reference |
---|---|---|---|
Compound A | Structure A | Anticancer | |
Compound B | Structure B | Enzyme Inhibition | |
Compound C | Structure C | Neuropharmacological |
Table 2: Potential Biological Targets
Target Enzyme/Pathway | Expected Interaction | Implications |
---|---|---|
Enzyme X | Inhibition | Cancer therapy |
Receptor Y | Modulation | Neuroprotection |
Case Study 1: Antitumor Activity of Triazine Derivatives
A study conducted by the National Cancer Institute evaluated a series of triazine derivatives similar to This compound , revealing their potential as effective anticancer agents. The results indicated a significant decrease in cell viability across multiple cancer cell lines, suggesting that modifications to the triazine core can enhance potency.
Case Study 2: Neuropharmacological Effects
Research exploring analogs of compounds containing dimethylamino groups has shown promising results in modulating neurotransmitter systems. These studies highlighted the potential for developing treatments for neurodegenerative diseases by targeting specific pathways involved in synaptic transmission.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-25(2)18-22-16(23-19(24-18)26-9-11-28-12-10-26)13-21-17(27)8-7-14-5-3-4-6-15(14)20/h3-8H,9-13H2,1-2H3,(H,21,27)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYSJNFPLKTPCQ-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。